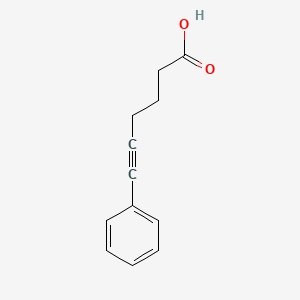

5-Hexynoic acid, 6-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hexynoic acid is an alkynoic acid . It has a linear formula of CH≡C (CH2)3CO2H . The CAS Number is 53293-00-8 . The molecular weight is 112.13 . It is available for purchase and is used in laboratory settings .

Physical And Chemical Properties Analysis

5-Hexynoic acid has a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 224-225 °C (lit.) . The density is 1.016 g/mL at 25 °C (lit.) .Scientific Research Applications

Polymer Synthesis and Applications

"Bacterial production of poly-3-hydroxyalkanoates containing arylalkyl substituent groups" reveals the use of 6-phenylhexanoic acid (among others) for producing polyesters with Pseudomonas species. These polyesters, specifically poly-3-hydroxyalkanoates (PHAs), include arylalkyl substituent groups and show varied thermal properties and molecular weights, suggesting their potential application in biodegradable plastics with customizable properties (Hazer, Lenz, & Fuller, 1996).

Organic Synthesis

"A stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid" discusses a method for synthesizing a hydroxyethylene dipeptide isostere. This compound represents an important intermediate for creating bioactive molecules, highlighting the chemical versatility of 6-phenyl-hexanoic acid derivatives in synthesizing complex organic molecules (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Environmental and Material Chemistry

"Microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups from pseudomonas putida" characterizes new poly(beta-hydroxyalkanoates) (PHPhAs) with aromatic groups, produced by a beta-oxidation mutant of Pseudomonas putida. These materials, synthesized from various aromatic fatty acids including 6-phenylhexanoic acid, showcase potential for broad use as biodegradable polymers and in biomedical applications due to their unique properties (Abraham et al., 2001).

Biochemical Applications

An investigation into the "Metabolism of biphenyl" identifies a pathway involving the transformation of 2,3-dihydroxybiphenyl by Pseudomonas putida, leading to the production of specific metabolites. This study, while not directly involving 6-phenyl-hexanoic acid, underscores the broader context of aromatic compound metabolism by microorganisms and the potential for biotechnological applications in environmental remediation and synthetic biology (Catelani, Colombi, Sorlini, & Treccani, 1973).

Safety and Hazards

properties

IUPAC Name |

6-phenylhex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHLKHRPVQPCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexynoic acid, 6-phenyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)

![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)

![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)